5-(Pyridin-2-yl)oxazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

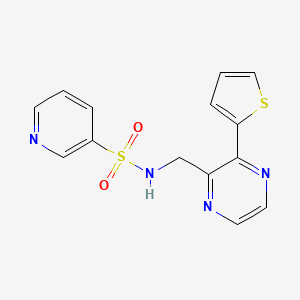

5-(Pyridin-2-yl)oxazol-2-amine is a chemical compound with the molecular formula C8H7N3O . It has a molecular weight of 161.16 . This compound is part of a larger class of organic compounds known as phenylpyridines .

Synthesis Analysis

The synthesis of 5-(Pyridin-2-yl)oxazol-2-amine and similar compounds often involves the Buchwald-Hartwig Pd-catalyzed cross-coupling reaction . Another method involves the reaction of Oxazolones with amines .Molecular Structure Analysis

The molecular structure of 5-(Pyridin-2-yl)oxazol-2-amine consists of an oxazole ring attached to a pyridine ring . The exact mass of the molecule is 161.058914 .Physical And Chemical Properties Analysis

5-(Pyridin-2-yl)oxazol-2-amine has a density of 1.3±0.1 g/cm3 and a boiling point of 362.4±34.0 °C at 760 mmHg . Its flash point is 172.9±25.7 °C . The compound’s LogP value is 0.23, indicating its lipophilicity .科学的研究の応用

Anticancer Properties

5-(Pyridin-2-yl)oxazol-2-amine derivatives have been synthesized and evaluated for their potential anticancer properties. A series of compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, have been developed, showing significant cytotoxicity against various human cancer cell lines. Notably, certain derivatives exhibited potent activity, particularly the Mannich bases, which were more effective against gastric cancer than standard treatments while having minimal impact on normal fibroblast cells (Abdo & Kamel, 2015).

Multicomponent Synthesis

5-(Pyridin-2-yl)oxazol-2-amine has been utilized in multicomponent synthesis processes. A novel method for synthesizing 5-aminooxazole from simple, readily available inputs has been described, demonstrating its versatility in creating complex molecular structures (Janvier et al., 2002).

Antimicrobial Activity

Research has explored the antimicrobial activities of 5-(Pyridin-2-yl)oxazol-2-amine derivatives. The synthesis of new compounds starting from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial properties revealed that many of these synthesized compounds showed good to moderate activity against various microbial strains (Bayrak et al., 2009).

Antimycobacterial Activity

Specific derivatives of 5-(Pyridin-2-yl)oxazol-2-amine have been synthesized and assessed for their antimycobacterial activities. These compounds showed promising activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. One compound, in particular, demonstrated significant efficacy in vitro and in vivo, with a notable reduction in mycobacterium load in lung and spleen tissues in animal models (Sriram et al., 2007).

将来の方向性

Oxazole derivatives, including 5-(Pyridin-2-yl)oxazol-2-amine, have been gaining attention in recent years due to their wide range of biological activities . Future research could focus on synthesizing various oxazole derivatives and screening them for various biological activities . The development of new synthesis methods and the exploration of their mechanisms of action could also be valuable areas of study .

特性

IUPAC Name |

5-pyridin-2-yl-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLJZZMWJJPGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-2-yl)oxazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2470738.png)

![Ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470741.png)

![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2470748.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)

![2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2470751.png)

![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2470752.png)

![N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2470754.png)

![8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2470755.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)